REACTION_CXSMILES
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[Br:1]Br.[Br:3][C:4]1[CH:5]=[C:6]([CH3:11])[C:7]([Br:10])=[CH:8][CH:9]=1>>[Br:3][C:4]1[CH:5]=[C:6]([C:7]([Br:10])=[CH:8][CH:9]=1)[CH2:11][Br:1]
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Name
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|
Quantity
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15.5 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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74.9 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=CC1)Br)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a three-necked round-bottom 250 ml flask equipped with a reflux condenser
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Type
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DISTILLATION
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Details
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Fractional distillation
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Type
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CUSTOM
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Details
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gave a colorless liquid, b.p. 132-135° C./3 mm Hg
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Name
|
|
Type
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|
Smiles
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BrC=1C=C(CBr)C(=CC1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |